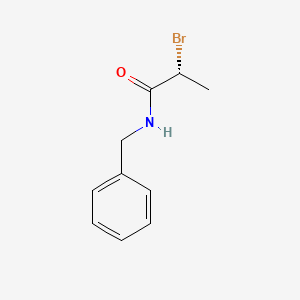

(R)-2-Bromo-N-benzylpropanamide

Description

BenchChem offers high-quality (R)-2-Bromo-N-benzylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Bromo-N-benzylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

131432-91-2 |

|---|---|

Molecular Formula |

C10H12BrNO |

Molecular Weight |

242.11 g/mol |

IUPAC Name |

(2R)-N-benzyl-2-bromopropanamide |

InChI |

InChI=1S/C10H12BrNO/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)/t8-/m1/s1 |

InChI Key |

TVHQJFAUJYBAAE-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](C(=O)NCC1=CC=CC=C1)Br |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for R 2 Bromo N Benzylpropanamide

Racemic Synthesis Strategies

Racemic synthesis of 2-Bromo-N-benzylpropanamide results in a mixture of both the (R) and (S) enantiomers. These methods are often more direct and utilize readily available starting materials. The key steps involve the formation of the propanamide backbone and the subsequent or concurrent introduction of the bromine atom at the C-2 position.

Bromination Protocols for Precursors

A common approach to racemic 2-Bromo-N-benzylpropanamide involves the bromination of a suitable precursor, such as N-benzylpropanamide. The α-position to the carbonyl group is activated towards radical or electrophilic substitution.

One of the most effective methods for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and light. The reaction proceeds via a free radical mechanism. The stability of the α-carbonyl radical intermediate facilitates the selective bromination at the desired position.

The general mechanism involves three key stages: initiation, propagation, and termination. In the initiation step, the radical initiator decomposes upon heating or irradiation to form initial radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical. The propagation steps involve the abstraction of a hydrogen atom from the α-carbon of N-benzylpropanamide by the bromine radical, forming a resonance-stabilized radical intermediate. This intermediate then reacts with a molecule of Br₂ (formed in situ from the reaction of HBr with NBS) to yield the desired α-bromo amide and a new bromine radical, which continues the chain reaction.

Alternatively, direct bromination using bromine (Br₂) in a suitable solvent can be employed, although this method can sometimes lead to side products and may require harsher reaction conditions.

Amide Bond Formation Techniques

A more direct and widely used method for the racemic synthesis of 2-Bromo-N-benzylpropanamide is the formation of the amide bond between a pre-brominated acyl halide and benzylamine (B48309). The most common precursor for this reaction is 2-bromopropionyl chloride.

The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of 2-bromopropionyl chloride. This is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM) or diethyl ether being commonly used to avoid unwanted side reactions.

A typical procedure involves dissolving benzylamine and the base in the chosen solvent and then adding 2-bromopropionyl chloride dropwise at a controlled temperature, often at 0°C to manage the exothermic nature of the reaction. After the addition is complete, the reaction mixture is typically stirred at room temperature to ensure complete conversion. The resulting product can then be isolated and purified through standard techniques such as extraction, washing, and recrystallization.

Enantioselective Synthesis Approaches

The synthesis of the specific (R)-enantiomer of 2-Bromo-N-benzylpropanamide requires stereochemical control. This is achieved through various asymmetric synthesis strategies that guide the formation of the desired stereoisomer.

Chiral Auxiliary-Mediated Approaches

A powerful strategy for enantioselective synthesis involves the use of a chiral auxiliary. This is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.

For the synthesis of α-halo amides, Evans oxazolidinones are among the most successful and widely used chiral auxiliaries. The synthesis would begin by acylating a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride to form the corresponding N-acyl oxazolidinone. This substrate is then enolized using a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The chiral auxiliary directs the approach of an electrophilic brominating agent, such as N-bromosuccinimide (NBS), to one face of the enolate, leading to the formation of one diastereomer in excess.

The diastereoselectivity of the bromination is often high, controlled by the steric hindrance imposed by the substituent on the chiral auxiliary. After the diastereoselective bromination, the chiral auxiliary can be cleaved under mild conditions, for instance, by reaction with lithium hydroperoxide (LiOOH), to yield the enantiomerically enriched (R)-2-bromopropionic acid. This acid can then be coupled with benzylamine using standard peptide coupling reagents to afford the final product, (R)-2-Bromo-N-benzylpropanamide.

Another class of chiral auxiliaries that has been employed for the synthesis of chiral α-substituted amides is pseudoephedrine. Similar to Evans auxiliaries, pseudoephedrine can be acylated with propionyl chloride, and the resulting amide can undergo diastereoselective enolate bromination.

| Chiral Auxiliary Approach | Key Steps | Typical Diastereomeric Excess (d.e.) |

| Evans Oxazolidinone | 1. Acylation of auxiliary with propionyl chloride. 2. Enolization with a strong base. 3. Diastereoselective bromination with NBS. 4. Cleavage of the auxiliary. 5. Amidation with benzylamine. | >95% |

| Pseudoephedrine | 1. Acylation of pseudoephedrine with propionyl chloride. 2. Enolization and diastereoselective bromination. 3. Cleavage and amidation. | High, but can be substrate dependent |

Asymmetric Catalysis in C-Br Bond Formation

The development of catalytic asymmetric methods for the direct enantioselective α-bromination of carbonyl compounds is an area of active research. Organocatalysis has emerged as a particularly promising approach. Chiral amines, such as derivatives of proline or diarylprolinol silyl (B83357) ethers, can catalyze the enantioselective α-bromination of aldehydes and ketones.

In the context of synthesizing (R)-2-Bromo-N-benzylpropanamide, a hypothetical approach would involve the development of a chiral catalyst that can differentiate between the two enantiotopic α-hydrogens of N-benzylpropanamide. The catalyst would activate the substrate towards electrophilic bromination by forming a chiral enamine or enolate intermediate, which would then react with a bromine source like NBS. The chiral environment provided by the catalyst would favor the formation of the (R)-enantiomer.

While direct catalytic asymmetric bromination of amides is challenging, the principles established for aldehydes and ketones provide a foundation for future research in this area. The development of a highly efficient and selective catalyst for this transformation would represent a significant advancement, offering a more atom-economical route to the target molecule compared to chiral auxiliary-based methods.

Diastereoselective Routes and Separation Techniques

An alternative to direct enantioselective synthesis is a diastereoselective approach followed by the separation of the resulting diastereomers. This strategy involves reacting a racemic mixture of a chiral reagent with an enantiomerically pure reagent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by standard laboratory techniques.

In the context of (R)-2-Bromo-N-benzylpropanamide synthesis, one could react racemic 2-bromopropionyl chloride with an enantiomerically pure chiral amine, for instance, (R)-α-methylbenzylamine. This would result in a mixture of two diastereomers: (R)-2-bromo-N-((R)-α-methylbenzyl)propanamide and (S)-2-bromo-N-((R)-α-methylbenzyl)propanamide. These diastereomers can then be separated by chromatography, such as column chromatography or high-performance liquid chromatography (HPLC), due to their different polarities and interactions with the stationary phase.

Once the desired diastereomer, (R)-2-bromo-N-((R)-α-methylbenzyl)propanamide, is isolated, the chiral amine auxiliary can be cleaved and replaced with benzylamine to yield the target molecule. While this method can be effective, it requires an additional separation step and the availability of a suitable enantiopure resolving agent.

A patent for the preparation of a related compound, (2S)-N-benzyl-2-bromo-3-hydroxypropanamide, provides a practical example of a diastereoselective approach. google.com In this process, (2S)-2-bromo-3-hydroxypropanoic acid is reacted with benzylamine to form the corresponding amide. google.com This demonstrates the principle of using an enantiomerically pure starting material to generate a specific diastereomer. google.com

| Diastereoselective Synthesis and Separation | Key Steps | Separation Method |

| Reaction with Chiral Amine | 1. Reaction of racemic 2-bromopropionyl chloride with an enantiopure chiral amine. 2. Formation of a diastereomeric mixture of amides. | Column Chromatography or HPLC |

| Separation of Diastereomers | 1. Physical separation of the diastereomers. 2. Cleavage of the chiral auxiliary and subsequent reaction with benzylamine. | Crystallization or Chromatography |

Optimization of Synthetic Conditions for Efficiency and Yield

The primary route for the synthesis of (R)-2-Bromo-N-benzylpropanamide involves the acylation of benzylamine with an activated form of (R)-2-bromopropanoic acid, typically the corresponding acyl halide. The optimization of this reaction is crucial for maximizing the yield and purity of the final product, which in turn minimizes the need for extensive purification steps.

Key parameters that are typically investigated during the optimization of this amide bond formation include the choice of solvent, reaction temperature, and the use of a base to scavenge the hydrogen halide byproduct. One documented high-yield synthesis reports the reaction of benzylamine with 2-bromopropionyl bromide in benzene (B151609) at ambient temperature over a period of 5 hours, achieving a notable yield of 91%. chemicalbook.com

Further optimization studies on similar amide bond formations have highlighted the significant impact of the reaction conditions. For instance, in related syntheses, an increase in temperature has been shown to considerably enhance the amide yield. The choice of base is also a critical factor; while organic bases like triethylamine are common, inorganic bases such as potassium carbonate and sodium hydride have also been employed, with sodium hydride demonstrating superior efficacy in certain contexts. The selection of the solvent is another key aspect, with considerations for reactant solubility, reaction temperature control, and ease of product isolation.

A systematic approach to optimization would involve screening various combinations of these parameters to identify the ideal conditions for the synthesis of (R)-2-Bromo-N-benzylpropanamide. The following interactive table summarizes a specific reported condition and provides a template for further optimization studies.

| Parameter | Condition | Yield (%) | Reference |

| Reactant 1 | Benzylamine | 91 | chemicalbook.com |

| Reactant 2 | 2-Bromopropionyl bromide | 91 | chemicalbook.com |

| Solvent | Benzene | 91 | chemicalbook.com |

| Temperature | Ambient | 91 | chemicalbook.com |

| Reaction Time | 5 hours | 91 | chemicalbook.com |

This table represents a specific successful synthesis and can be expanded with further experimental data to compare different reaction conditions.

Scalability Considerations for Research and Development

Transitioning the synthesis of (R)-2-Bromo-N-benzylpropanamide from a laboratory bench scale to a larger scale suitable for research and development (R&D) or pilot plant production introduces several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

A primary consideration in scaling up this synthesis is heat management . The reaction between an amine and an acyl halide is typically exothermic. On a larger scale, the heat generated can be significant, potentially leading to side reactions, product degradation, or even a runaway reaction. Therefore, careful control of the addition rate of the acyl halide and efficient cooling of the reaction vessel are critical. For some large-scale bromination reactions, maintaining the temperature below 25°C is a key safety and quality parameter.

The choice of solvent also becomes more critical at a larger scale. While benzene was used in the high-yield laboratory synthesis, its toxicity and environmental concerns make it a less desirable choice for larger-scale production. Alternative solvents that are less hazardous, have a suitable boiling point for reaction control, and allow for easy product isolation would need to be investigated. Solvents like dichloromethane or toluene (B28343) might be considered, followed by aqueous work-up to remove water-soluble byproducts and impurities.

Reaction Chemistry and Mechanistic Studies of R 2 Bromo N Benzylpropanamide

Nucleophilic Substitution Reactions

The presence of a bromine atom on the carbon adjacent to the carbonyl group makes (R)-2-Bromo-N-benzylpropanamide an excellent substrate for nucleophilic substitution reactions. The electron-withdrawing nature of the carbonyl group activates the α-carbon, facilitating the displacement of the bromide leaving group.

SN2 Type Transformations at the α-Bromo Position

Reactions at the α-bromo position of (R)-2-Bromo-N-benzylpropanamide typically proceed via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. This is characterized by the backside attack of a nucleophile, leading to an inversion of the stereochemical configuration at the chiral center. The stereospecificity of this reaction is of significant importance in asymmetric synthesis, allowing for the transfer of chirality to the product.

The general mechanism involves the nucleophile directly attacking the carbon atom bearing the bromine. This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group (bromide ion) are positioned at the apical positions. As the new bond between the nucleophile and the carbon forms, the carbon-bromine bond breaks, resulting in the displacement of the bromide and the formation of the substituted product with inverted stereochemistry.

Displacement by Nitrogen-Based Nucleophiles

A variety of nitrogen-based nucleophiles can be employed to displace the bromide ion in (R)-2-Bromo-N-benzylpropanamide, leading to the formation of α-amino acid derivatives. These reactions are fundamental in the synthesis of peptides and other biologically active molecules. The reactivity of amine nucleophiles towards α-bromo amides has been a subject of study, with primary amines generally being more reactive than secondary amines. nih.gov

In a study on the dynamic kinetic resolution of α-bromo amides, benzylamine (B48309) was reacted with a diastereomeric mixture of 2-bromopropanamides in the presence of a base and a catalyst, affording the α-aminated product in high yield and diastereoselectivity. nih.gov While this study did not use (R)-2-Bromo-N-benzylpropanamide specifically, the reaction of a similar α-bromo amide with benzylamine highlights the utility of this transformation.

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Benzylamine | TBAI, Et₃N, MeCN | (αR)-N-benzyl-2-(benzylamino)propanamide | 92 | >99:1 | nih.gov |

Table 1: Reaction of an α-bromo propanamide with benzylamine. Note: The substrate in this study was a diastereomeric mixture of a chiral auxiliary-derived 2-bromopropanamide, not (R)-2-Bromo-N-benzylpropanamide itself. The data illustrates the general reactivity.

Reactions with Oxygen and Sulfur Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and carboxylates, and sulfur-based nucleophiles, like thiolates, also readily participate in Sₙ2 reactions with α-bromo amides. These reactions provide access to α-hydroxy and α-thioether derivatives, respectively. The higher nucleophilicity of thiolates compared to their oxygen counterparts often leads to faster and more efficient reactions.

In a review summarizing the work of D'Angeli and coworkers, the extensive investigation into the reaction of α-bromo amides with a variety of nucleophiles, including alcohols and carboxylic acids, is highlighted. nih.gov These reactions often require a promoter, such as silver salts, to facilitate the displacement of the bromide.

Transformations Involving the Amide Functionality

The amide bond in (R)-2-Bromo-N-benzylpropanamide is relatively stable but can be induced to undergo various transformations, including modifications, derivatizations, and cleavage under specific reaction conditions.

Modifications and Derivatizations of the Amide Linkage

The amide nitrogen of (R)-2-Bromo-N-benzylpropanamide can, in principle, be further functionalized, although such reactions are less common due to the potential for competing reactions at the α-bromo position. More common are reactions that proceed after the substitution of the bromide.

For instance, the reaction of α-bromoisobutyramides with amide anions has been shown to lead to the formation of oxazolidin-4-ones. rsc.org This type of intramolecular cyclization involving the amide nitrogen could be a potential reaction pathway for derivatives of (R)-2-Bromo-N-benzylpropanamide under basic conditions.

Reactivity of the Benzyl (B1604629) Moiety

The benzyl group, a benzene (B151609) ring attached to a methylene (B1212753) group, is a common feature in organic molecules and exhibits well-characterized reactivity patterns. In the context of (R)-2-Bromo-N-benzylpropanamide, the electronic nature of the propanamide substituent will influence the reactivity of the aromatic ring.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The substituent already present on the benzene ring dictates the rate and regioselectivity of the substitution. The N-benzylpropanamide group is considered an activating group and an ortho, para-director. This is due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene.

The general mechanism for EAS involves a two-step process: the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by the loss of a proton to restore aromaticity.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on (R)-2-Bromo-N-benzylpropanamide

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | (R)-2-Bromo-N-(4-nitrobenzyl)propanamide and (R)-2-Bromo-N-(2-nitrobenzyl)propanamide |

| Halogenation | Br₂, FeBr₃ | (R)-N-(4-Bromobenzyl)-2-bromopropanamide and (R)-N-(2-Bromobenzyl)-2-bromopropanamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (R)-2-Bromo-N-(4-acylbenzyl)propanamide and (R)-2-Bromo-N-(2-acylbenzyl)propanamide |

It is important to note that while the amide group is activating, steric hindrance from the bulky propanamide side chain might favor substitution at the less hindered para position over the ortho positions.

The benzylic position (the carbon atom of the methylene group) is particularly susceptible to radical reactions due to the resonance stabilization of the resulting benzyl radical.

Radical Bromination: Reaction with radical initiators like N-bromosuccinimide (NBS) in the presence of light or a radical initiator would be expected to selectively brominate the benzylic position. However, in (R)-2-Bromo-N-benzylpropanamide, this would lead to a di-substituted product and is generally less common for N-benzyl amides compared to simple alkylbenzenes.

More relevant is the oxidative cleavage of the N-benzyl group via a radical mechanism. Treatment with an alkali metal bromide and an oxidant like Oxone can generate a bromo radical. This radical can abstract a hydrogen atom from the benzylic position, leading to the formation of a benzyl radical intermediate. Subsequent oxidation and hydrolysis would cleave the benzyl group, yielding the primary amide, 2-bromopropanamide, and benzaldehyde.

Photochemical Reactions: The photochemical behavior of N-benzyl amides can involve various transformations. For some N-benzyl benzamides, photochemical reactions can lead to the formation of rearranged products through radical intermediates. While specific studies on (R)-2-Bromo-N-benzylpropanamide are unavailable, it is plausible that UV irradiation could induce homolytic cleavage of the C-N bond or C-H bonds at the benzylic position, leading to a complex mixture of products.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The bromine atom at the α-position of the amide provides a handle for such transformations.

The Suzuki-Miyaura cross-coupling reaction typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. While aryl and vinyl halides are common substrates, the use of α-bromo amides is also documented.

It is anticipated that (R)-2-Bromo-N-benzylpropanamide could undergo Suzuki-Miyaura coupling with various boronic acids (R'-B(OH)₂) in the presence of a palladium catalyst and a base. This would lead to the formation of α-substituted N-benzylpropanamides.

Table 2: Hypothetical Suzuki-Miyaura Coupling of (R)-2-Bromo-N-benzylpropanamide

| Boronic Acid (R'-B(OH)₂) | Catalyst System | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (R)-N-Benzyl-2-phenylpropanamide |

| Vinylboronic acid | PdCl₂(dppf), K₂CO₃ | (R)-N-Benzyl-2-vinylpropanamide |

| Methylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | (R)-N-Benzyl-2-methylpropanamide |

The success and stereochemical outcome of such reactions would be highly dependent on the chosen catalyst, ligands, and reaction conditions.

Beyond palladium, other transition metals like nickel and copper are known to catalyze cross-coupling reactions with α-halo amides.

Negishi Coupling: Nickel-catalyzed Negishi coupling of racemic α-bromo amides with organozinc reagents has been shown to be an effective method for producing enantiopure α-chiral amides when a chiral ligand is used. This suggests that (R)-2-Bromo-N-benzylpropanamide could be a suitable substrate for Ni-catalyzed couplings with organozinc reagents.

Copper-Catalyzed Reactions: Copper catalysts are often employed in amination and other coupling reactions. For instance, copper-catalyzed α-amination of α-bromoamides has been reported.

Stereochemical Outcomes and Diastereocontrol in Reactions

The presence of a stereocenter at the α-carbon in (R)-2-Bromo-N-benzylpropanamide makes the stereochemical outcome of its reactions a critical aspect.

In reactions involving nucleophilic substitution at the α-carbon, both retention and inversion of configuration are possible, depending on the reaction mechanism. An Sₙ2-type reaction would proceed with inversion of configuration, leading to the (S)-product. Conversely, reactions that proceed through a radical or an enolate intermediate could lead to racemization or diastereomeric mixtures if a new stereocenter is formed.

Studies on similar chiral α-bromo amides have shown that the stereogenic center can be prone to epimerization (loss of stereochemical purity) in the presence of bromide ions, particularly in polar aprotic solvents. This is a crucial consideration for any transformation involving this compound, as the stereochemical integrity of the starting material may not be preserved.

In metal-catalyzed cross-coupling reactions, the choice of chiral ligands on the metal catalyst can often control the stereochemical outcome, potentially allowing for either retention or inversion of the original stereochemistry, or even a dynamic kinetic resolution where a racemic starting material is converted to a single enantiomer of the product. Without specific experimental data for (R)-2-Bromo-N-benzylpropanamide, the stereochemical outcomes remain a matter of speculation based on analogous systems.

Spectroscopic and Analytical Characterization Methodologies for R 2 Bromo N Benzylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of (R)-2-Bromo-N-benzylpropanamide, providing detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of (R)-2-Bromo-N-benzylpropanamide is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electronegative atoms like bromine and the amide group causing deshielding effects.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| H-2 (CH-Br) | 4.4 - 4.6 | Quartet (q) | ~7.0 |

| H-3 (CH₃) | 1.9 - 2.1 | Doublet (d) | ~7.0 |

| Benzyl (B1604629) CH₂ | 4.4 - 4.5 | Doublet (d) | ~6.0 |

| Phenyl H (ortho) | 7.2 - 7.4 | Multiplet (m) | - |

| Phenyl H (meta, para) | 7.2 - 7.4 | Multiplet (m) | - |

| Amide N-H | 6.5 - 7.0 | Broad singlet (br s) | - |

The methine proton (H-2) is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group (H-3). Conversely, the methyl protons will be split into a doublet by the single methine proton. The benzylic methylene (B1212753) protons are diastereotopic due to the adjacent chiral center and are expected to appear as a doublet of doublets, though they may resolve as a simple doublet depending on the chiral environment's influence. The aromatic protons of the benzyl group will likely appear as a complex multiplet in the aromatic region of the spectrum. The amide proton typically presents as a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment will give rise to a distinct signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 168 - 172 |

| C-2 (CH-Br) | 45 - 50 |

| C-3 (CH₃) | 20 - 25 |

| Benzyl CH₂ | 43 - 48 |

| Phenyl C (ipso) | 137 - 140 |

| Phenyl C (ortho) | 127 - 129 |

| Phenyl C (meta) | 128 - 130 |

| Phenyl C (para) | 127 - 129 |

The carbonyl carbon of the amide group is expected to be the most downfield-shifted signal. The carbon atom attached to the bromine (C-2) will also be significantly deshielded. The signals for the aromatic carbons will be found in the typical range of 127-140 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from 1D NMR spectra and to elucidate the complete connectivity of the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. Key expected correlations include a cross-peak between the methine proton (H-2) and the methyl protons (H-3), as well as between the amide proton and the benzylic methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would confirm the assignment of the protonated carbons, for instance, showing a correlation between the C-2 signal and the H-2 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between carbon and proton atoms. Important HMBC correlations would include those from the methyl protons (H-3) to the carbonyl carbon (C=O) and C-2, and from the benzylic methylene protons to the carbonyl carbon and the aromatic carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amide) | 3300 - 3400 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Amide I) | 1640 - 1680 | Stretching |

| N-H (Amide II) | 1520 - 1570 | Bending |

| C-Br | 500 - 600 | Stretching |

The IR spectrum is expected to show a characteristic strong absorption band for the amide carbonyl (C=O) stretching vibration (Amide I band). The N-H stretching vibration of the secondary amide should also be clearly visible. The presence of both aromatic and aliphatic C-H stretching bands would also be anticipated, along with the C-Br stretching frequency in the fingerprint region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity and structure. The nominal molecular weight of (R)-2-Bromo-N-benzylpropanamide is approximately 241 g/mol for the bromine-79 isotope and 243 g/mol for the bromine-81 (B83215) isotope. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition.

Predicted HRMS Data:

| Ion | Predicted Exact Mass |

| [M(⁷⁹Br)+H]⁺ | 242.0178 |

| [M(⁸¹Br)+H]⁺ | 244.0158 |

The mass spectrum would exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways would likely involve the loss of a bromine radical, cleavage of the amide bond, and fragmentation of the benzyl group, leading to characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a chiral compound like (R)-2-Bromo-N-benzylpropanamide, LC-MS serves a dual purpose: it can separate the compound from any impurities and provide information about its molecular weight and structure.

In a typical LC-MS analysis, the compound would be dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. A chiral stationary phase would be necessary to separate the (R)-enantiomer from its (S)-enantiomer, should a racemic mixture be present. The mobile phase composition, consisting of solvents like acetonitrile (B52724) and water with additives such as formic acid or ammonium (B1175870) acetate, would be optimized to achieve good separation.

The eluent from the HPLC column would then be introduced into the mass spectrometer. An ionization source, commonly electrospray ionization (ESI), would generate ions of the analyte. The mass analyzer would then separate these ions based on their mass-to-charge ratio (m/z). For (R)-2-Bromo-N-benzylpropanamide, with a molecular formula of C10H12BrNO, the expected protonated molecule [M+H]+ would have a characteristic m/z value. The presence of bromine would result in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (due to the 79Br and 81Br isotopes).

Detailed Research Findings:

Table 1: Representative LC-MS Parameters for Analysis of (R)-2-Bromo-N-benzylpropanamide

| Parameter | Value |

| Chromatography System | HPLC or UHPLC |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |

| Scan Range | m/z 50 - 500 |

| Expected [M+H]+ | m/z ~242.0 and ~244.0 |

This table represents typical starting parameters for the analysis of a small molecule like (R)-2-Bromo-N-benzylpropanamide and is not based on published experimental data for this specific compound.

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical methods are essential for characterizing chiral molecules like (R)-2-Bromo-N-benzylpropanamide, providing information on their enantiomeric purity and absolute configuration.

Optical Rotation

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic property of a chiral molecule and is dependent on the concentration, the path length of the cell, the temperature, the solvent, and the wavelength of the light used (typically the sodium D-line at 589 nm). For (R)-2-Bromo-N-benzylpropanamide, a measured specific rotation would confirm its optical activity. The sign of the rotation (+ or -) is a physical characteristic of the enantiomer, but it does not directly reveal its (R) or (S) configuration without comparison to a known standard or theoretical calculations.

Detailed Research Findings:

A specific, experimentally determined value for the optical rotation of (R)-2-Bromo-N-benzylpropanamide is not available in the surveyed literature.

Table 2: Hypothetical Optical Rotation Data for (R)-2-Bromo-N-benzylpropanamide

| Parameter | Value |

| Specific Rotation [α]D^20 | Not available |

| Concentration (c) | Not available |

| Solvent | Not available |

| Wavelength (λ) | 589 nm (Sodium D-line) |

| Temperature | 20 °C |

This table illustrates the parameters that would be reported for an optical rotation measurement. The values are listed as "Not available" due to the absence of experimental data in the literature.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule, particularly the conformation of the chiral center and the electronic transitions within the chromophores. For (R)-2-Bromo-N-benzylpropanamide, the amide and phenyl groups act as chromophores. The CD spectrum would show positive or negative bands (Cotton effects) corresponding to the electronic transitions of these chromophores, and the sign and intensity of these bands would be unique to the (R)-enantiomer.

Detailed Research Findings:

No experimental Circular Dichroism spectra for (R)-2-Bromo-N-benzylpropanamide have been found in the public domain. A hypothetical analysis would involve dissolving the compound in a suitable transparent solvent (e.g., methanol (B129727) or acetonitrile) and recording the spectrum over a range of UV wavelengths.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of a chiral molecule. If a suitable single crystal of (R)-2-Bromo-N-benzylpropanamide could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. The resulting crystal structure would unambiguously confirm the (R)-configuration at the chiral center.

Applicability and Findings:

The applicability of this technique is contingent on the ability to grow high-quality single crystals of the compound. There are no published reports of the single-crystal X-ray structure of (R)-2-Bromo-N-benzylpropanamide. Therefore, crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

Table 3: Required Crystallographic Data for (R)-2-Bromo-N-benzylpropanamide (if determined)

| Parameter | Value |

| Crystal System | Not available |

| Space Group | Not available |

| Unit Cell Dimensions | Not available |

| (a, b, c, α, β, γ) | Not available |

| Volume (V) | Not available |

| Molecules per Unit Cell (Z) | Not available |

| Calculated Density | Not available |

This table outlines the fundamental data that would be obtained from an X-ray crystallographic analysis. All values are listed as "Not available" as no such study has been reported.

Theoretical and Computational Investigations of R 2 Bromo N Benzylpropanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular structure, reactivity, and spectroscopic properties of a compound. For a molecule like (R)-2-Bromo-N-benzylpropanamide, Density Functional Theory (DFT) is a powerful and widely used method.

Density Functional Theory (DFT) Studies on Electronic Structure

DFT calculations are employed to determine the optimized geometry and electronic structure of molecules. For amides, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide results that are in good agreement with experimental data. researchgate.netresearchgate.net In a hypothetical DFT study of (R)-2-Bromo-N-benzylpropanamide, the key aspects to investigate would be the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

The electronic structure is further elucidated by analyzing the distribution of electron density. The molecular electrostatic potential (MEP) surface is a key output of DFT calculations, which maps the electrostatic potential onto the electron density surface. This allows for the identification of electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. docbrown.info For (R)-2-Bromo-N-benzylpropanamide, the oxygen atom of the carbonyl group and the bromine atom would be expected to be regions of negative potential (nucleophilic sites), while the hydrogen atom of the amide group and the protons on the benzyl (B1604629) ring would exhibit positive potential (electrophilic sites).

A natural bond orbital (NBO) analysis would provide further insights into the electronic structure by describing the delocalization of electron density through hyperconjugative interactions. nih.gov In the case of (R)-2-Bromo-N-benzylpropanamide, significant delocalization would be expected from the nitrogen lone pair to the carbonyl group (n -> π* interaction), which is characteristic of the amide bond and contributes to its planarity and stability. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical component of understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov

For a molecule like (R)-2-Bromo-N-benzylpropanamide, the HOMO is likely to be localized on the phenyl ring and the nitrogen and oxygen atoms of the amide group, which are the most electron-rich parts of the molecule. The LUMO would likely be centered on the carbonyl carbon and the C-Br bond, representing the most electrophilic sites. The HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for (R)-2-Bromo-N-benzylpropanamide based on similar compounds

| Parameter | Estimated Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 to 7.0 |

These values are estimations based on typical DFT calculations for similar organic molecules and serve as a predictive guide.

Conformational Analysis and Molecular Dynamics Simulations

The presence of several single bonds in (R)-2-Bromo-N-benzylpropanamide allows for considerable conformational flexibility. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them. pharmacy180.com The rotation around the C-N amide bond is known to be hindered due to its partial double bond character, leading to the possibility of cis and trans isomers. For secondary amides, the trans conformation is generally more stable. scielo.br

Molecular Dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of (R)-2-Bromo-N-benzylpropanamide in different environments, such as in aqueous solution. tandfonline.com MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system. researchgate.net Such simulations could reveal the preferred conformations of the molecule, the nature of its interactions with solvent molecules, and the flexibility of different parts of the structure. For instance, the benzyl group and the propanamide chain would exhibit a range of torsional angles, and the simulation would show the most populated conformational states.

Computational Studies of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, including the identification of transition states and the calculation of activation energies. youtube.com A key reaction pathway for (R)-2-Bromo-N-benzylpropanamide would be nucleophilic substitution at the alpha-carbon, where the bromine atom acts as a leaving group. This is a classic SN2 reaction. sciforum.netmdpi.com

DFT calculations can be used to model the potential energy surface of such a reaction. researchgate.net This would involve locating the structure of the transition state, which is a first-order saddle point on the potential energy surface. libretexts.org The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. The geometry of the transition state would reveal the synchronous or asynchronous nature of bond-breaking and bond-forming processes.

Table 2: Hypothetical Activation Energy for an SN2 Reaction of (R)-2-Bromo-N-benzylpropanamide with a Nucleophile

| Reaction | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| SN2 Substitution | OH⁻ | Water | 15 - 25 |

This is a representative value for SN2 reactions of alpha-bromo amides and is intended for illustrative purposes.

Prediction and Validation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure validation.

For (R)-2-Bromo-N-benzylpropanamide, DFT calculations can be used to predict its vibrational (IR) and nuclear magnetic resonance (NMR) spectra. The calculated IR spectrum would show characteristic peaks for the N-H stretch, C=O stretch of the amide, and vibrations of the phenyl ring. docbrown.infoquimicaorganica.org The calculated wavenumbers are often scaled to better match experimental values.

The prediction of ¹H and ¹³C NMR chemical shifts is another valuable application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govrsc.org The calculated chemical shifts for the different protons and carbons in (R)-2-Bromo-N-benzylpropanamide would aid in the assignment of the experimental NMR spectra.

Table 3: Predicted Characteristic IR Frequencies for (R)-2-Bromo-N-benzylpropanamide

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3400 |

| C=O | Stretching | 1650 - 1680 |

| C-N | Stretching | 1400 - 1450 |

| C-Br | Stretching | 500 - 600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

These are typical ranges for the specified functional groups and are based on general spectroscopic data and computational studies of similar molecules. pearson.com

Table 4: Predicted ¹H NMR Chemical Shifts for Key Protons in (R)-2-Bromo-N-benzylpropanamide

| Proton | Predicted Chemical Shift (δ, ppm) |

| N-H | 7.5 - 8.5 |

| Aromatic H (ortho, meta, para) | 7.2 - 7.4 |

| -CH(Br)- | 4.5 - 5.0 |

| -CH₂-Ph | 4.3 - 4.6 (doublet) |

| -CH₃ | 1.8 - 2.0 (doublet) |

These values are estimations based on empirical data and computational predictions for structurally related N-benzyl amides. scielo.br

Emerging Research Directions and Future Perspectives

Development of Green Chemistry Approaches for its Synthesis and Transformations

The synthesis of amides, a cornerstone of pharmaceutical and chemical industries, traditionally relies on methods that generate significant waste and use hazardous materials bohrium.comresearchgate.net. The development of green chemistry approaches for the synthesis of (R)-2-Bromo-N-benzylpropanamide is a critical research area aimed at reducing the environmental impact of chemical processes researchgate.netrsc.org. Key strategies include the use of safer solvents, the development of catalytic reactions, and the exploration of solvent-free conditions.

Bio-based and Greener Solvents: Conventional amide synthesis often employs polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), which face increasing scrutiny due to health and environmental concerns researchgate.netrsc.org. Research is now focused on replacing these with more sustainable alternatives. Biomass-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone have been identified as promising green media for amide bond formation bohrium.comnih.gov. For instance, a sustainable enzymatic synthesis of various amides was successfully devised using CPME as a safe and effective solvent nih.gov. Quantum chemistry calculations have also pointed to solvents like limonene (B3431351) as potential green media for amidation reactions bohrium.com.

Enzymatic and Biocatalytic Methods: Biocatalysis offers a highly selective and environmentally benign route to chiral molecules. Enzymes like lipases can catalyze amide bond formation under mild conditions nih.govmanchester.ac.uk. For the synthesis of (R)-2-Bromo-N-benzylpropanamide, an enzymatic approach could involve the reaction of a 2-bromopropanoic acid ester with benzylamine (B48309), catalyzed by an enzyme such as Candida antarctica lipase (B570770) B (CALB) nih.govnih.gov. This method not only aligns with green chemistry principles but can also provide high enantioselectivity, which is crucial for producing the desired (R)-enantiomer nih.gov. The integration of chemo- and biocatalysis is another powerful strategy, where an enzymatic step can be combined with a chemical catalysis step in a one-pot reaction to improve efficiency researchgate.net.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is an established green chemistry technique that facilitates reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid). tandfonline.comacsgcipr.org This method can eliminate the need for harsh organic solvents and often uses environmentally friendly inorganic bases tandfonline.comacsgcipr.org. For the N-alkylation step in certain synthetic routes, PTC under solvent-free conditions, potentially enhanced by microwave irradiation, presents a rapid and efficient alternative to traditional methods that require prolonged reaction times and drastic conditions researchgate.netmdpi.com.

Table 1: Examples of Green Solvents for Amide Synthesis

| Green Solvent | Source/Type | Application in Amide/Peptide Synthesis | Reference |

|---|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass-derived | Investigated as an alternative to traditional solvents in amide synthesis and solid-phase peptide synthesis (SPPS). | bohrium.com |

| Cyclopentyl methyl ether (CPME) | Synthetic | Used as a green and safe solvent for the enzymatic preparation of amides. | bohrium.comnih.gov |

| γ-Valerolactone (GVL) | Biomass-derived | Has shown potential in peptide synthesis. | bohrium.com |

| p-Cymene | Biomass-derived | Used as a green reaction medium in ester and amide syntheses. | bohrium.com |

| Deep Eutectic Solvents (DESs) | Neoteric | Used in amide synthesis, with some showing good recycling efficiency. | bohrium.comresearchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis represents a paradigm shift from traditional batch processing, offering enhanced control, safety, and efficiency for the production of (R)-2-Bromo-N-benzylpropanamide. syrris.comnih.gov These platforms enable the rapid optimization of reaction conditions and can be used for the on-demand synthesis of compound libraries for screening purposes. syrris.comnih.gov

Automated flow synthesis systems allow for the precise control of parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and yield. syrris.com For the synthesis of (R)-2-Bromo-N-benzylpropanamide, a multi-step continuous flow process could be designed. For example, the initial amidation reaction could be performed in a heated flow reactor, followed by an in-line purification or extraction step, and then a subsequent transformation, all within a closed, automated system. nih.gov This approach minimizes manual handling and exposure to potentially hazardous reagents.

Furthermore, automated platforms are instrumental in accelerating the discovery and development of new synthetic routes. nih.govresearchgate.net By using robotic systems, a large number of reactions with varying catalysts, solvents, and substrates can be performed in parallel, significantly speeding up the identification of optimal conditions. nih.govrsc.org This is particularly valuable for developing stereoselective syntheses, where fine-tuning is often required. illinois.educhemrxiv.org The data generated from these high-throughput experiments can also be used to train machine-learning algorithms to predict reaction outcomes and propose novel reaction pathways. syrris.comnih.gov

Table 2: Comparison of Batch vs. Automated Flow Synthesis for Chemical Production

| Feature | Traditional Batch Methods | Automated Flow Chemistry | Reference |

|---|---|---|---|

| Process Control | Limited control over temperature gradients and mixing. | Precise control over reaction parameters (temperature, pressure, time). | syrris.com |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer due to small reaction volumes and superior heat transfer. | nih.gov |

| Reproducibility | Can be low, requiring re-optimization for scale-up. | High reproducibility, direct route from small-scale to larger production. | syrris.com |

| Efficiency | Time-consuming purification steps between reactions. | Ability to integrate multiple reaction and purification steps ("telescoping"). | syrris.com |

| Scalability | Scale-up often requires significant re-development. | Scaled by running the system for a longer duration. | syrris.com |

| Automation | Limited to parallel batch reactors. | Fully automated systems for library synthesis and multi-step processes. | researchgate.netrsc.org |

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

Achieving high enantioselectivity is paramount in the synthesis of chiral molecules like (R)-2-Bromo-N-benzylpropanamide for applications in pharmaceuticals and materials science. rroij.com While classical resolution methods are available, modern research focuses on developing novel catalytic systems that can directly generate the desired enantiomer with high purity, thereby minimizing waste and improving atom economy. rroij.com

Advanced Biocatalysis: Beyond using naturally occurring enzymes, protein engineering is being employed to create tailor-made biocatalysts with enhanced activity and selectivity for specific reactions. acs.org For the synthesis of (R)-2-Bromo-N-benzylpropanamide, a nitrilase enzyme could potentially be engineered to convert a prochiral nitrile precursor into the target amide with high enantiomeric excess. researchgate.net Similarly, engineered transaminases or amine dehydrogenases represent powerful tools for the asymmetric synthesis of chiral amines, which can be precursors to the final amide product. acs.org

Asymmetric Metal Catalysis: Transition metal catalysis is a cornerstone of modern asymmetric synthesis. rroij.com For the synthesis of related chiral structures, dual catalytic systems, such as combining nickel catalysis with photoredox catalysis, have emerged as a powerful method for forming C(sp²)–C(sp³) bonds. nih.gov Such a system could potentially be adapted for the asymmetric coupling of a suitable prochiral nucleophile with an electrophile to construct the chiral center of (R)-2-Bromo-N-benzylpropanamide. The development of new chiral ligands is key to the success of these methodologies, with high-throughput screening being used to rapidly identify optimal ligands for a given transformation. nih.gov

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. rroij.com Chiral phosphoric acids, amines, or thioureas could potentially be employed to catalyze the enantioselective formation of the amide bond or the installation of the bromine atom in the (R) configuration. These catalysts offer the advantages of being metal-free, generally less sensitive to air and moisture, and more environmentally benign.

Advanced Mechanistic Investigations via In Situ Spectroscopy and Kinetic Studies

A deep understanding of the reaction mechanism is essential for optimizing the synthesis of (R)-2-Bromo-N-benzylpropanamide, improving yields, and controlling selectivity. Advanced analytical techniques, particularly in situ spectroscopy and detailed kinetic studies, provide real-time insights into the reaction pathway, allowing researchers to identify reactive intermediates and transition states. researchgate.net

In Situ Spectroscopy: Techniques such as ReactIR (Infrared), in situ NMR (Nuclear Magnetic Resonance), and UV-Vis spectroscopy allow for the continuous monitoring of a reaction mixture without the need for sampling. researchgate.net By tracking the concentration of reactants, intermediates, and products over time, a detailed reaction profile can be constructed. For the synthesis of (R)-2-Bromo-N-benzylpropanamide, in situ IR spectroscopy could monitor the disappearance of the carboxylic acid (or acyl chloride) starting material and the appearance of the amide product. This data helps in identifying reaction endpoints, detecting the formation of unstable intermediates, and understanding the influence of different reaction parameters on the reaction rate. researchgate.net

Kinetic Studies: Detailed kinetic analysis can elucidate the order of a reaction with respect to each reactant and catalyst, providing quantitative support for a proposed mechanism. researchgate.net For example, studying the rate of amidation under various concentrations of the acid, amine, and coupling agent can help determine the rate-determining step. These studies revealed that the bromination of similar compounds was first-order with respect to both the substrate and bromine, proceeding through the formation of an intermediate. researchgate.net This information is crucial for optimizing reaction conditions to maximize throughput and minimize side-product formation. When combined with computational modeling, kinetic data can provide a comprehensive picture of the reaction's energy landscape.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.